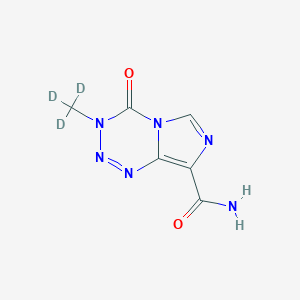
5-Metil-1H-imidazol-4-carbonitrilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazole carbonitriles, including 5-Methyl-1H-imidazole-4-carbonitrile, often involves cine-substitution reactions. For example, the synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitriles has been achieved by treating 1,4-dinitroimidazoles with potassium cyanide in aqueous methanol solution (Suwiński & Świerczek, 1998).
Molecular Structure Analysis
Molecular structure analysis of imidazole carbonitriles reveals insights into their crystal structures and bond lengths. For instance, studies on substituted 1H-imidazole-4,5-dicarbonitriles have shown steric repulsion and nonplanarity in the molecules due to interactions between the imidazole group and terminal phenyl groups. The C-N bond lengths within the imidazole rings range significantly, contributing to the unique chemical behavior of these compounds (Bats, Schell, & Engels, 2013).
Chemical Reactions and Properties
Imidazole carbonitriles participate in various chemical reactions, demonstrating a wide range of chemical properties. The synthesis and reactivity of 5-(3,3-disubstituted-1-triazenyl) imidazole-4-carbonitriles highlight the compound's capacity for nucleophilic substitution reactions and its potential in synthesizing derivatives with specific chemical functionalities (Shealy & O'dell, 1975).
Physical Properties Analysis
The physical properties of 5-Methyl-1H-imidazole-4-carbonitrile and related compounds, such as thermal stability and crystalline structure, have been thoroughly investigated. A notable study on the thermal properties of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) revealed a high degree of thermal stability, with decomposition temperatures reaching up to 369 °C. Such studies are pivotal in understanding the stability and safety of these compounds under various conditions (Lewczuk, Książek, Gańczyk-Specjalska, & Cieślak, 2020).
Chemical Properties Analysis
The chemical properties of 5-Methyl-1H-imidazole-4-carbonitrile, such as its reactivity in nucleophilic substitution, cycloaddition, and cyclization reactions, are central to its utility in synthetic chemistry. For instance, the conversion of imidazole carbonitriles to purines through cyclization reactions underscores the potential of these compounds in nucleoside and pharmaceutical synthesis, reflecting their significance in organic and medicinal chemistry (Sanchez, Ferris, & Orgel, 1968).
Aplicaciones Científicas De Investigación
Productos farmacéuticos: agentes antimicrobianos
Los derivados de imidazol, incluido el 5-Metil-1H-imidazol-4-carbonitrilo, se han estudiado ampliamente por sus propiedades antimicrobianas. Se sabe que exhiben un amplio espectro de actividad contra diversas bacterias, hongos y protozoos. La capacidad del compuesto para interferir con la biosíntesis de ácidos nucleicos y proteínas en los microorganismos lo convierte en un candidato valioso para el desarrollo de nuevos fármacos antimicrobianos .
Agricultura: Fungicidas y pesticidas
En el sector agrícola, los compuestos de imidazol se utilizan como fungicidas y pesticidas. Su mecanismo implica la interrupción del ciclo de vida de los patógenos de las plantas, protegiendo así los cultivos de las enfermedades. El this compound podría sintetizarse potencialmente en compuestos que sirven como agentes protectores para los cultivos, asegurando la seguridad alimentaria y la sostenibilidad .
Ciencia de materiales: Inhibidores de la corrosión
La estructura química del this compound le permite actuar como inhibidor de la corrosión, particularmente en aleaciones metálicas. Puede formar una capa protectora en la superficie de los metales, evitando la oxidación y la degradación. Esta aplicación es crucial en industrias donde la longevidad del metal es crítica .
Síntesis química: Bloques de construcción
Los derivados de imidazol son fundamentales en la síntesis orgánica, sirviendo como bloques de construcción para moléculas más complejas. El this compound se puede utilizar para sintetizar varios compuestos heterocíclicos, que son esenciales en productos farmacéuticos, tintes y polímeros .
Investigación biológica: Inhibición enzimática
En la investigación biológica, el this compound se explora por su papel en la inhibición enzimática. Puede unirse a los sitios activos de las enzimas, modulando su actividad. Esta propiedad es particularmente útil en el estudio de las vías metabólicas y el desarrollo de tratamientos para enfermedades donde la regulación enzimática es necesaria .
Química verde: Líquidos iónicos
El anillo de imidazol es un componente en la síntesis de líquidos iónicos, que son sales en estado líquido a temperatura ambiente. Estos líquidos iónicos tienen una variedad de aplicaciones, incluyendo como solventes para reacciones químicas y en dispositivos electroquímicos. El this compound podría contribuir al desarrollo de nuevos líquidos iónicos ecológicos .
Safety and Hazards
“5-Methyl-1H-imidazole-4-carbonitrile” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for at least 15 minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .
Direcciones Futuras
Imidazole compounds have been the focus of many research studies due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles and the exploration of their therapeutic potential .
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives have a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole is a core component of several natural products such as histidine, purine, and histamine, suggesting that 5-Methyl-1H-imidazole-4-carbonitrile may influence these biochemical pathways . .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propiedades
IUPAC Name |
5-methyl-1H-imidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-4-5(2-6)8-3-7-4/h3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODWZZOTTOSNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618163 | |
| Record name | 5-Methyl-1H-imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108257-41-6 | |
| Record name | 5-Methyl-1H-imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)



![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)







